molecular formula C17H28O3 B8705544 12-Hydroxy-5,8,10-heptadecatrienoic acid

12-Hydroxy-5,8,10-heptadecatrienoic acid

Cat. No.: B8705544
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-UHFFFAOYSA-N
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Description

12-Hydroxy-5,8,10-heptadecatrienoic acid (HHT), also designated 12(S)-HHT, is a 17-carbon hydroxy fatty acid derived from arachidonic acid (AA) metabolism. It is primarily synthesized in human platelets via the cyclooxygenase (COX) and thromboxane synthase pathways. During thromboxane A₂ (TXA₂) biosynthesis, prostaglandin H₂ (PGH₂) is converted to TXA₂ by thromboxane synthase, with HHT and malondialdehyde (MDA) generated as by-products . HHT is further metabolized by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-keto-5,8,10-heptadecatrienoic acid (KHT), a bioactive metabolite implicated in platelet function and chemoresistance .

HHT is a non-prostanoic acid derivative but shares enzymatic and signaling pathways with prostaglandins. It exhibits roles in platelet aggregation, inflammation, and cancer chemoresistance, with emerging evidence highlighting its oxidation product (KHT) as a mediator of leukocyte chemotaxis .

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

12-hydroxyheptadeca-5,8,10-trienoic acid

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)

InChI Key

KUKJHGXXZWHSBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Approach

The most efficient chemical synthesis of 12-HHT involves a Suzuki-Miyaura cross-coupling reaction between two molecular fragments: a C10–C17 iodo alcohol and a C1–C9 vinylborane. This method achieves stereochemical precision, critical for replicating the natural (S)-configuration at the C12 hydroxyl group.

Synthetic Steps :

  • Iodo Alcohol Preparation : The C10–C17 fragment is synthesized from a trimethylsilyl-protected alcohol precursor. Sharpless asymmetric epoxidation introduces the required stereochemistry, followed by epoxide ring-opening with iodide to yield the iodo alcohol.

  • Vinylborane Synthesis : The C1–C9 fragment is prepared as a vinylborane reagent, ensuring compatibility with palladium catalysis.

  • Coupling Reaction : Under palladium(0) catalysis (e.g., Pd(PPh₃)₄), the iodo alcohol and vinylborane undergo cross-coupling in a tetrahydrofuran-water mixture. This step forms the triene backbone with retention of geometry at all double bonds.

Key Data :

  • Yield : >100 mg of 12-HHT per batch.

  • Stereoselectivity : >98% enantiomeric excess (ee) for the C12 hydroxyl group.

  • Derivative Synthesis : The same methodology produces 5,6-dihydro-12-HHT (HHD) and 14,15-dehydro-12-HHT (HHTE) by modifying the borane fragment.

Sharpless Asymmetric Epoxidation

The iodo alcohol intermediate’s stereochemistry is controlled using Sharpless asymmetric epoxidation, which selectively forms the (R,R)-epoxide from a trisubstituted allylic alcohol. Titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide are employed as catalytic reagents, achieving >90% ee. Subsequent epoxide opening with sodium iodide in acetic acid yields the (S)-configured iodo alcohol.

Enzymatic Biosynthesis

Cyclooxygenase Pathway

In human platelets, 12-HHT is synthesized endogenously via the cyclooxygenase (COX) pathway. Arachidonic acid (AA) is oxygenated by COX-1 or COX-2 to form prostaglandin G₂ (PGG₂), which is subsequently reduced to prostaglandin H₂ (PGH₂).

Key Enzymes :

  • COX-1/COX-2 : Convert AA to PGG₂ via dioxygenation.

  • Thromboxane Synthase : Cleaves PGH₂ into thromboxane A₂ (TXA₂) and 12-HHT as a stoichiometric byproduct.

Reaction Conditions :

  • pH : 7.4 (physiological buffer).

  • Cofactors : Heme for COX activity; NADPH for peroxidase function.

Thromboxane Synthase Activity

Thromboxane synthase catalyzes the isomerization of PGH₂ to TXA₂, releasing 12-HHT and malondialdehyde (MDA). The enzyme’s active site coordinates the PGH₂ endoperoxide, facilitating heterolytic cleavage to form TXA₂ and 12-HHT.

Kinetic Parameters :

  • Km (PGH₂) : 15 µM.

  • Vmax : 0.8 µmol/min/mg protein.

Biological Yield :

  • Platelets produce ~0.5–1.0 ng of 12-HHT per 10⁶ cells upon activation.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic Biosynthesis
Yield High (>100 mg/batch)Low (ng–µg scale)
Stereocontrol Excellent (>98% ee)Naturally (S)-configured
Scalability Suitable for industrial productionLimited by enzyme availability
Cost High (catalysts, borane reagents)Moderate (enzyme purification)
Applications Research standards, derivative synthesisPhysiological studies

Challenges and Innovations

Chemical Synthesis Limitations

  • Complexity : Multi-step synthesis requires expertise in handling air-sensitive reagents (e.g., Pd catalysts).

  • Cost : Palladium catalysts and chiral ligands increase production expenses.

Enzymatic Production Advances

  • Recombinant Thromboxane Synthase : Engineered Escherichia coli systems express thromboxane synthase, improving yield to 50 µg/L.

  • Microfluidic Systems : Continuous-flow reactors enhance enzymatic turnover by maintaining optimal pH and cofactor levels .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .

Scientific Research Applications

Substrate for Enzymatic Reactions

12-HHT serves as an excellent substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, indicating its potential metabolic pathways and biological significance. The enzymatic oxidation of 12-HHT leads to the formation of 12-keto-5,8,10-heptadecatrienoic acid, suggesting that its biological effects may be mediated through its metabolites .

Inflammatory Response Modulation

Research indicates that 12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to inhibit the production of interleukin-6 (IL-6) in human keratinocytes when exposed to ultraviolet B (UVB) radiation. This action suggests that 12-HHT may help mitigate skin inflammation and promote cell survival under stress conditions .

Promotion of Keratinocyte Migration

Studies have demonstrated that 12-HHT stimulates human and mouse keratinocyte migration through a mechanism involving the BLT2 receptor. This process is essential for wound healing as it facilitates the movement of cells necessary for tissue repair .

Potential Therapeutic Applications

Given its role in enhancing wound healing, 12-HHT could be explored as a therapeutic agent for chronic wounds, particularly in patients with conditions like diabetes that impair healing processes .

Role in Tumor Biology

Emerging evidence links 12-HHT to various cancer types, including breast, prostate, and pancreatic cancers. The leukotriene B4 receptor 2 (BLT2), which interacts with 12-HHT, is implicated in tumor metastasis and growth regulation .

Inhibition of Tumor Growth

In vitro studies suggest that 12-HHT may inhibit tumor cell proliferation and migration by modulating inflammatory pathways and reducing tumor-promoting cytokines, thus presenting a potential avenue for cancer therapy .

Summary of Research Findings

The following table summarizes key findings regarding the applications of 12-HHT:

Application Area Key Findings References
Enzymatic SubstrateExcellent substrate for NAD+-dependent dehydrogenase; produces biologically active metabolites
Inflammation ModulationInhibits IL-6 production in keratinocytes; reduces inflammation in skin
Wound HealingStimulates keratinocyte migration; potential therapeutic for chronic wounds
Cancer BiologyAssociated with tumor growth inhibition; involved in metastasis regulation

Mechanism of Action

12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .

Comparison with Similar Compounds

Platelet Aggregation

  • HHT : Facilitates platelet activation alongside TXA₂. Its metabolite KHT inhibits platelet aggregation by elevating intracellular cAMP .
  • 12-HETE : Promotes platelet aggregation via 12-LOX; inhibited by high-density lipoprotein (HDL) .
  • TXB₂ : Stable metabolite of TXA₂; directly potentiates platelet activation .

Inflammation and Immune Response

  • HHT/KHT: KHT induces chemotaxis in human polymorphonuclear leukocytes (PMNs) at nanomolar concentrations .
  • 12-HETE : Drives inflammatory responses in atherosclerosis; upregulated in epidermal cells via platelet-type 12-LOX .
  • PGE₂ : Pro-inflammatory prostaglandin; metabolized by 15-PGDH to 15-keto-PGE₂ .

Cancer Chemoresistance

  • HHT/KHT : KHT (oxidized HHT) and 16:4(n-3) fatty acid are secreted by mesenchymal stem cells (MSCs) to confer resistance to cisplatin and other chemotherapeutics .
  • 12-HETE : Promotes tumor angiogenesis and metastasis in breast and bladder cancers .

Enzyme Interactions and Inhibitors

  • HHT Synthesis: Inhibited by spiroflavonoids (e.g., sanggenon C) via COX-1/2 suppression .
  • 12-HETE Synthesis: Selectively inhibited by acetylenic acids (e.g., 4,7,10,13-icosatetraynoic acid) and HDL .
  • Shared Pathways: Daphnodorin C inhibits both HHT (IC₅₀ 26.6%) and 12-HETE (IC₅₀ 34.1%) at 100 µM .

Research Findings and Clinical Implications

Key Studies

HHT as a 15-PGDH Substrate: HHT exhibits a Kcat/Km value comparable to PGE₂ for 15-PGDH, despite lacking a prostanoic acid backbone. This suggests evolutionary conservation in oxidation mechanisms .

KHT in Chemoresistance: KHT (≥0.01 µM) induces resistance to platinum-based drugs by activating survival pathways in colon carcinoma cells .

HHT in Anaphylaxis :

  • Released alongside TXB₂ and PGE₂ during guinea pig lung anaphylaxis, implicating it in acute inflammatory responses .

Unresolved Questions

  • Does HHT directly bind to the BLT2 receptor, or does KHT mediate its pro-inflammatory effects?
  • How do HHT and 12-HETE crosstalk in tumor microenvironments?

Q & A

Q. How does 12-HHT influence cross-talk between COX and lipoxygenase pathways?

  • 12-HHT production inversely correlates with 12-HETE (12-lipoxygenase product) in platelets. Inhibition of thromboxane synthase shifts arachidonic acid flux toward lipoxygenase-derived metabolites .
  • Experimental design: Use pathway-specific inhibitors (e.g., baicalein for 12-lipoxygenase) in combination with 12-HHT quantification to map metabolic rerouting .

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